molecular formula C20H12OS B15010489 naphtho[3,2,1-kl]thioxanthen-9(13bH)-one

naphtho[3,2,1-kl]thioxanthen-9(13bH)-one

Katalognummer: B15010489
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: ANLUABQJLNGJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one is a polycyclic aromatic compound containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[3,2,1-kl]thioxanthen-9(13bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under specific conditions. For example, a copper-catalyzed cross-coupling reaction can be employed to prepare the necessary intermediates, followed by cyclization to form the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one has several scientific research applications:

Wirkmechanismus

The mechanism by which naphtho[3,2,1-kl]thioxanthen-9(13bH)-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one is unique due to its specific polycyclic structure containing sulfur, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .

Eigenschaften

Molekularformel

C20H12OS

Molekulargewicht

300.4 g/mol

IUPAC-Name

8-thiapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-14-one

InChI

InChI=1S/C20H12OS/c21-20-13-7-2-1-6-12(13)18-14-8-3-4-10-16(14)22-17-11-5-9-15(20)19(17)18/h1-11,18H

InChI-Schlüssel

ANLUABQJLNGJFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4SC5=CC=CC(=C35)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.